

7-Chloro-4-Chromanone: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: 7-Chloro-4-chromanone

Cat. No.: B101736

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-4-chromanone is a heterocyclic compound that has garnered significant attention in the field of organic synthesis, particularly in medicinal chemistry. Its rigid bicyclic framework, substituted with a reactive chlorine atom and a ketone functional group, makes it a valuable scaffold for the construction of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of **7-chloro-4-chromanone**, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of **7-chloro-4-chromanone** is essential for its effective use in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties of **7-Chloro-4-chromanone**

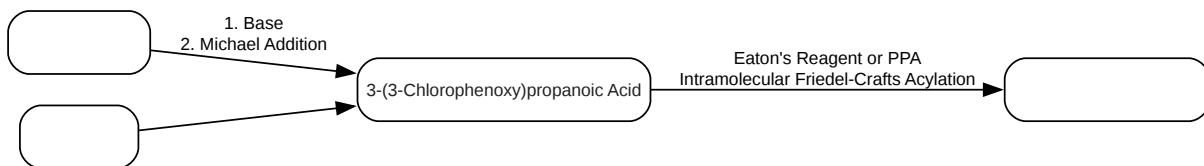
Property	Value	Reference
CAS Number	18385-72-3	
Molecular Formula	C ₉ H ₇ ClO ₂	
Molecular Weight	182.61 g/mol	
Melting Point	66-68 °C	
Boiling Point	Not available	

Table 2: Spectroscopic Data of **7-Chloro-4-chromanone**

Spectroscopy	Data
¹ H NMR (CDCl ₃)	Assignments are based on typical chemical shifts for chromanone structures. δ 7.82 (d, J=8.4 Hz, 1H, H-5), 6.95 (dd, J=8.4, 2.2 Hz, 1H, H-6), 6.88 (d, J=2.2 Hz, 1H, H-8), 4.55 (t, J=6.4 Hz, 2H, H-2), 2.80 (t, J=6.4 Hz, 2H, H-3).
¹³ C NMR (CDCl ₃)	Assignments are based on typical chemical shifts for chromanone structures. δ 191.0 (C=O, C-4), 162.5 (C-8a), 136.5 (C-7), 128.0 (C-5), 122.0 (C-6), 119.5 (C-4a), 115.0 (C-8), 67.5 (C-2), 37.0 (C-3).
IR (KBr, cm ⁻¹)	1680 (C=O stretching), 1605, 1480 (C=C aromatic stretching), 1220 (C-O ether stretching), 820 (C-Cl stretching).
Mass Spectrum (GC-MS)	m/z (%): 182 (M ⁺ , 100), 154, 125, 97.

Synthesis of **7-Chloro-4-chromanone**

The most common and efficient method for the synthesis of **7-chloro-4-chromanone** is the intramolecular Friedel-Crafts acylation of 3-(3-chlorophenoxy)propanoic acid. This precursor is typically prepared by the reaction of 3-chlorophenol with acrylic acid or a suitable derivative.



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Synthesis of 7-Chloro-4-chromanone.

Experimental Protocol: Synthesis of 7-Chloro-4-chromanone

Step 1: Synthesis of 3-(3-Chlorophenoxy)propanoic Acid

- To a stirred solution of 3-chlorophenol (1.0 eq) in a suitable solvent such as water or toluene, add a base like sodium hydroxide (1.1 eq).
- Heat the mixture to 50-60 °C to form the sodium phenoxide.
- Slowly add acrylic acid (1.2 eq) to the reaction mixture.
- Continue stirring at this temperature for 4-6 hours, monitoring the reaction by TLC.
- After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the product.
- Filter the solid, wash with cold water, and dry under vacuum to yield 3-(3-chlorophenoxy)propanoic acid.

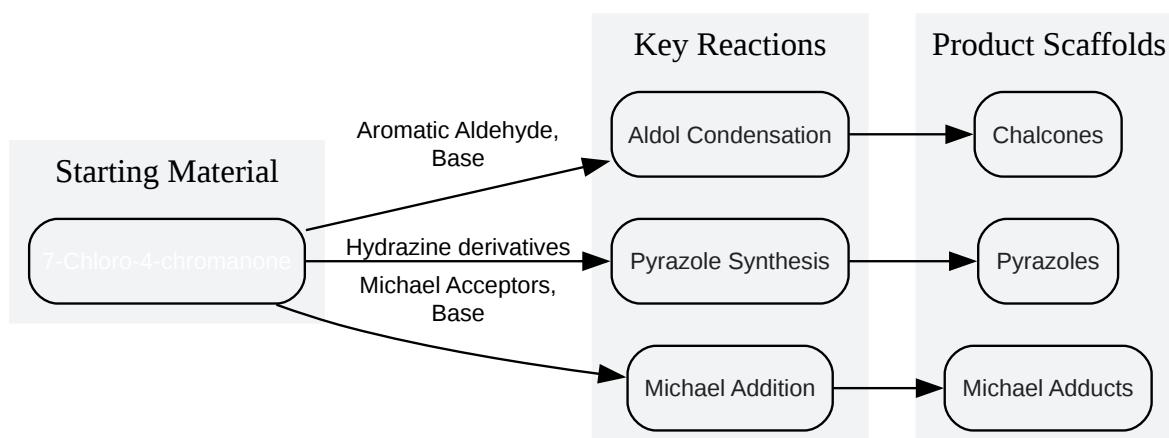
Step 2: Intramolecular Friedel-Crafts Acylation

- Add 3-(3-chlorophenoxy)propanoic acid (1.0 eq) to Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid, typically 1:10 by weight) or polyphosphoric acid (PPA) with mechanical stirring.
- Heat the mixture to 80-90 °C for 2-4 hours. The reaction progress should be monitored by TLC.

- Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
- The precipitated solid is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then washed with a saturated sodium bicarbonate solution.
- The crude **7-chloro-4-chromanone** is then recrystallized from a suitable solvent system, such as ethanol/water, to afford the pure product.

7-Chloro-4-chromanone as a Synthetic Building Block

The presence of a ketone, an α -methylene group, and an activated aromatic ring makes **7-chloro-4-chromanone** a versatile precursor for a variety of heterocyclic systems.



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*Key synthetic transformations of **7-chloro-4-chromanone**.*

Aldol Condensation

The α -methylene group of **7-chloro-4-chromanone** is sufficiently acidic to undergo enolization and participate in Aldol condensation reactions with various aldehydes, leading to the formation of chalcone-like structures. These products are valuable intermediates for the synthesis of flavonoids and other related heterocyclic systems.

Table 3: Aldol Condensation of **7-Chloro-4-chromanone** with Aromatic Aldehydes

Entry	Aldehyde	Product	Yield (%)	M.p. (°C)
1	Benzaldehyde	3-Benzylidene-7-chloro-4-chromanone	85	135-137
2	4-Chlorobenzaldehyde	7-Chloro-3-(4-chlorobenzylidene)-4-chromanone	92	198-200
3	4-Methoxybenzaldehyde	7-Chloro-3-(4-methoxybenzylidene)-4-chromanone	88	160-162

- To a solution of **7-chloro-4-chromanone** (1.0 eq) and 4-chlorobenzaldehyde (1.1 eq) in ethanol, add a catalytic amount of a base such as sodium hydroxide or potassium hydroxide (0.2 eq).
- Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
- Upon completion, the precipitated product is filtered, washed with cold ethanol, and then with water to remove any inorganic impurities.
- The crude product can be recrystallized from a suitable solvent like glacial acetic acid or ethanol to afford pure 7-chloro-3-(4-chlorobenzylidene)-4-chromanone.

Synthesis of Pyrazole Derivatives

7-Chloro-4-chromanone can be converted into various pyrazole derivatives, which are known to exhibit a wide range of biological activities. The reaction typically proceeds through the formation of a chalcone intermediate, followed by cyclization with hydrazine or its derivatives.

Table 4: Synthesis of Pyrazole Derivatives from **7-Chloro-4-chromanone**

Entry	Hydrazine Derivative	Product	Yield (%)	M.p. (°C)
1	Hydrazine hydrate	2-(7-Chloro-4-oxo-chroman-3-yl)-1H-pyrazole	78	210-212
2	Phenylhydrazine	2-(7-Chloro-4-oxo-chroman-3-yl)-1-phenyl-1H-pyrazole	82	185-187

- First, synthesize the corresponding chalcone by reacting **7-chloro-4-chromanone** with an appropriate aldehyde (e.g., dimethylformamide dimethyl acetal) to introduce a reactive enone system at the 3-position.
- To a solution of the resulting chalcone (1.0 eq) in a solvent like ethanol or acetic acid, add phenylhydrazine hydrochloride (1.2 eq) and a base such as sodium acetate (2.0 eq).
- Reflux the reaction mixture for 6-8 hours, monitoring the reaction by TLC.
- After completion, cool the reaction mixture and pour it into ice-cold water.
- The precipitated solid is filtered, washed with water, and dried.
- The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the desired pyrazole derivative.

Conclusion

7-Chloro-4-chromanone has proven to be a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its functional groups allow for the construction of a wide range of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The detailed protocols and data presented in this guide are intended to serve as a practical resource for researchers looking to exploit the synthetic potential of this important intermediate.

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